5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with 3-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrazole ring. Subsequent reactions with methoxy-substituted phenyl derivatives and appropriate reagents can yield the final benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave irradiation have been explored for the synthesis of benzoxazine derivatives, offering advantages in terms of reaction speed and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The exact mechanism of action of 5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including anticancer and antibacterial properties.
Benzoxazine Derivatives: Compounds with a benzoxazine ring are known for their diverse applications, including as monomers for polymer synthesis and as bioactive molecules.
Piperazine Derivatives: These compounds are structurally related and are widely used in pharmaceuticals for their therapeutic properties.
Uniqueness
5-(3-Chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of a pyrazole and benzoxazine ring, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-7-methoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-18-9-4-6-15(13-18)20-14-21-19-10-5-11-22(29-2)23(19)30-24(27(21)26-20)16-7-3-8-17(25)12-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
VTRIQAINEKLPKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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